![molecular formula C13H14ClN3O2S B2586905 (2-氯-6,7-二氢噻吩并[3,2-c]吡啶-5(4H)-基)(3-甲氧基-1-甲基-1H-吡唑-4-基)甲酮 CAS No. 2034553-22-3](/img/structure/B2586905.png)
(2-氯-6,7-二氢噻吩并[3,2-c]吡啶-5(4H)-基)(3-甲氧基-1-甲基-1H-吡唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: Formaldehyde and a suitable base like sodium hydroxide
Reaction: Aldol condensation to form the methanone moiety.
Industrial Production Methods
For industrial-scale production, this compound can be synthesized using batch reactors where precise control of temperature, pressure, and reaction time ensures high yield and purity. Solvent extraction and chromatography are often employed to purify the final product.
科学研究应用
Chemistry
The compound serves as a precursor for synthesizing more complex molecules used in pharmaceuticals, agrochemicals, and materials science. Its unique structure allows for modifications that can lead to new chemical entities.
Biology
In biological research, this compound is studied for its potential bioactive properties, including antimicrobial and antifungal activities. It also serves as a molecular probe to study enzyme interactions.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects, such as anti-inflammatory and anticancer properties. It plays a role in the development of new drug candidates.
Industry
Industrially, it is used in the synthesis of advanced materials, including polymers and dyes, due to its stable and versatile chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. Here's a common synthetic route:
Step 1: Formation of the Thieno[3,2-c]pyridine Ring
Starting materials: 2-chloroacetophenone and elemental sulfur
Reaction: A cyclization reaction under basic conditions with the use of sodium methoxide and heating.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones under the influence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions typically target the ketone group in the methanone moiety, using reagents like sodium borohydride or lithium aluminium hydride to form secondary alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the chloro position or the methoxy group, facilitated by reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acetic acid at elevated temperatures.
Reduction: : Sodium borohydride or lithium aluminium hydride in aprotic solvents like tetrahydrofuran.
Substitution: : Halide ions in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Secondary alcohols from the reduction of the methanone group.
Substitution: : Various substituted derivatives depending on the electrophile or nucleophile used.
作用机制
The exact mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone depends on its application:
Molecular Targets: : In biological systems, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: : It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on the modifications made to its structure.
相似化合物的比较
When compared to other similar compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone exhibits unique properties due to its specific combination of functional groups.
Similar Compounds
(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the pyrazolyl group, leading to different chemical reactivity and bioactivity.
(3-Methoxy-1-methyl-1H-pyrazol-4-yl)methanone: : Missing the thieno[3,2-c]pyridine ring, altering its pharmacological profile and chemical behavior.
This structural uniqueness offers distinct advantages and applications across various fields.
属性
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-16-7-9(12(15-16)19-2)13(18)17-4-3-10-8(6-17)5-11(14)20-10/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIAXOFKOPNDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
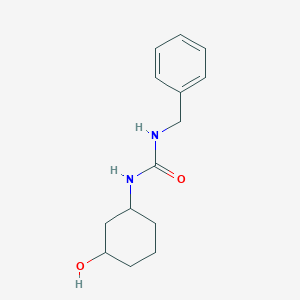
![(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2586824.png)
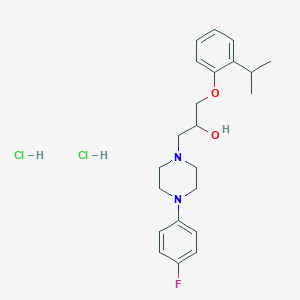
![11-tert-Butyl-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2586829.png)
![3-(4-{[(5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indole](/img/structure/B2586831.png)
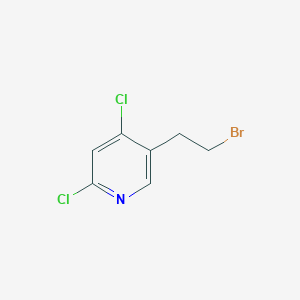
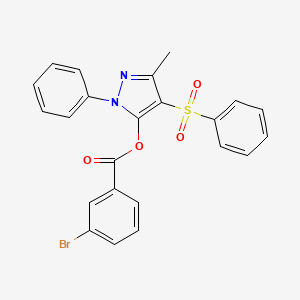
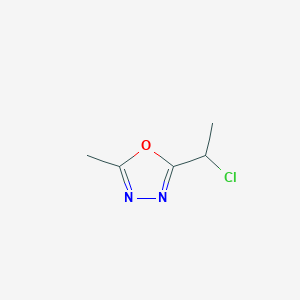
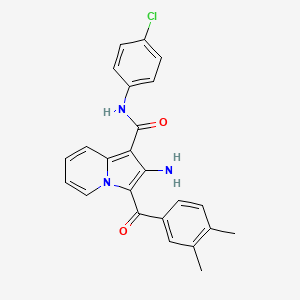
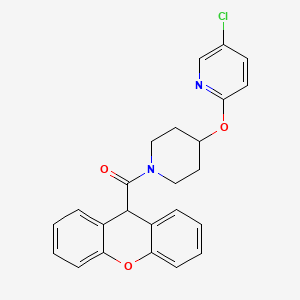
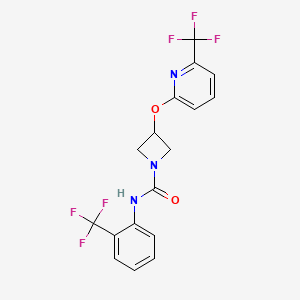
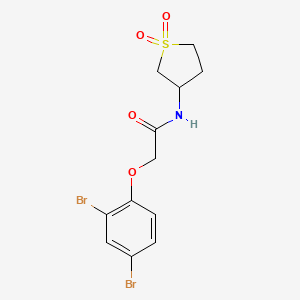
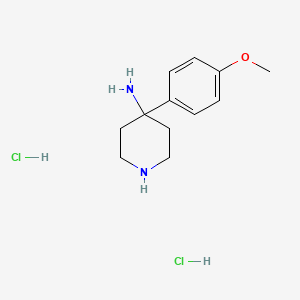
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2586845.png)
